Sodium 2-chloro-1-hydroxyethanesulfonate

説明

Synthesis Analysis

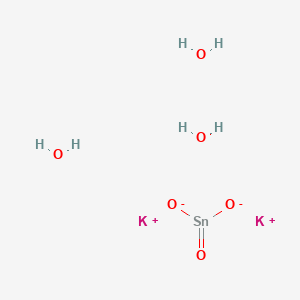

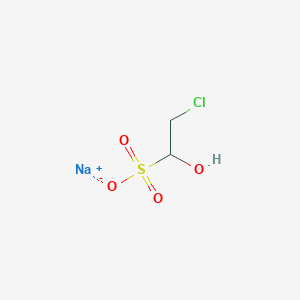

The synthesis of Sodium 2-chloro-1-hydroxyethanesulfonate involves the reaction of epichlorohydrin with sodium bisulfite, producing sodium 2-hydroxy-3-chloro propanesulfate as an intermediate. The reaction conditions, such as the molar ratio of reactants, temperature, and time, significantly affect the yield. Optimized conditions have led to product yields of up to 70.8%, with a melting point of 253-254 ℃. The compound's structure has been confirmed through various spectroscopic methods, including IR spectrum, nuclear magnetic resonance (NMR), and mass spectrometry (Wang Yilong, 2009).

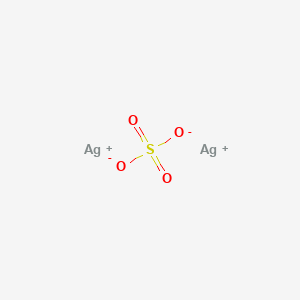

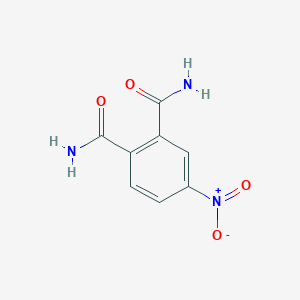

Molecular Structure Analysis

The molecular structure of Sodium 2-chloro-1-hydroxyethanesulfonate includes both epoxy and sulfonate functional groups, providing its unique properties. This structure has been elucidated through detailed spectroscopic analysis, contributing to its utility in various chemical reactions and applications in material science (Chen Zheng-guo, 2005).

Chemical Reactions and Properties

This compound undergoes several chemical reactions, including ring-opening and copolymerization, due to its epoxy group. These reactions are pivotal in producing functional materials with outstanding performance, such as gelling agents, emulsifiers, and photosensitive materials. Its chemical properties, including reactivity with sodium bisulfite and epichlorohydrin, are central to its applications in creating multifunctional materials (Chen Zheng-guo, 2005).

Physical Properties Analysis

The physical properties of Sodium 2-chloro-1-hydroxyethanesulfonate, such as its melting point and solubility, have been characterized through rigorous experimentation. These properties are essential for its processing and application in various domains. The compound exhibits a high melting point and is soluble in polar solvents, facilitating its use in diverse chemical and industrial processes (Wang Yilong, 2009).

Chemical Properties Analysis

The chemical properties of Sodium 2-chloro-1-hydroxyethanesulfonate, such as its reactivity and stability, have been explored in depth. These characteristics make it a valuable component in the synthesis of polymeric materials and surfactants. Its ability to undergo various chemical reactions, including sulfonation and polymerization, underlines its utility in the chemical industry (Wang Yilong, 2009).

科学的研究の応用

1. Synthesis of Organosulfur Compounds

- Application Summary: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

- Methods of Application: The specific methods of application depend on the type of reaction being performed. The reaction conditions determine whether the sodium sulfinate acts as a sulfonylating, sulfenylating, or sulfinylating reagent .

- Results or Outcomes: This method has led to significant advancements in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

2. Difluoromethylation of 2-Hydroxychalcones

- Application Summary: Sodium 2-chloro-2,2-difluoroacetate has been used as a difluoromethylating agent in the difluoromethylation of 2-hydroxychalcones .

- Methods of Application: Under certain conditions, a wide range of aryl difluoromethyl ethers were obtained .

- Results or Outcomes: The yields of aryl difluoromethyl ethers were between 36% and 80% . In addition, new addition products, 2,2-difluoro-2H-benzofuran derivatives, were also synthesized in the reactions .

特性

IUPAC Name |

sodium;2-chloro-1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIEWVVVRVFJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926847 | |

| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-chloro-1-hydroxyethanesulfonate | |

CAS RN |

13064-50-1 | |

| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)

![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)